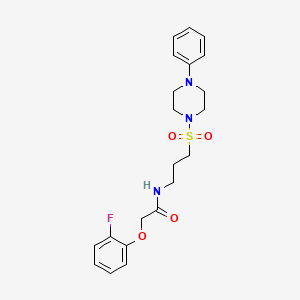

![molecular formula C15H12O3 B2960037 2-Ethyl-3-hydroxybenzo[c]chromen-6-one CAS No. 302953-08-8](/img/structure/B2960037.png)

2-Ethyl-3-hydroxybenzo[c]chromen-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” and its derivatives has been a subject of research. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . Another study reported the synthesis of benzo[c]chromen-6-one derivatives via a CuAAC reaction .Molecular Structure Analysis

The molecular structure of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” is characterized by a linear formula C15H16O3 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Aplicaciones Científicas De Investigación

Phosphodiesterase 2 (PDE2) Inhibition

This compound has been evaluated for its potential neuroprotective effects through PDE2 inhibition. A derivative, specifically the alkoxylated 6H-benzo[c]chromen-6-one derivative 1f, was found to have optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM .

Electrosynthesis

An electrochemical method has been developed for the synthesis of 6H-benzo[c]chromen-6-ones from biphenyl-2-carboxylic acids via radical arene carbon–oxygen bond formation reaction .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP. It is involved in many biological processes, including memory, cognition, and neuroprotection .

Mode of Action

2-Ethyl-3-hydroxybenzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, leading to enhanced signal transduction. The compound’s alkoxylated derivative, 1f, has been found to have optimal inhibitory potential .

Biochemical Pathways

By inhibiting PDE2, 2-Ethyl-3-hydroxybenzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition can lead to changes in cellular function and physiology .

Pharmacokinetics

It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability

Result of Action

The inhibition of PDE2 by 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can lead to a variety of molecular and cellular effects. For instance, it can enhance signal transduction, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interaction with its target, PDE2

Propiedades

IUPAC Name |

2-ethyl-3-hydroxybenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSOMCWYWZGPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-hydroxybenzo[c]chromen-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)

![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)